molecular formula C9H10Cl2FNO2 B2369145 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride CAS No. 128833-99-8

2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride

Cat. No.: B2369145
CAS No.: 128833-99-8
M. Wt: 254.08
InChI Key: CQYQTZAYKITYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride is a halogenated aromatic amino acid derivative. Its molecular formula is C₉H₁₀Cl₂FNO₂, with a molecular weight of 253.09 g/mol (calculated). The compound features a phenyl ring substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 6-position, attached to a propanoic acid backbone. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYQTZAYKITYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2-chloro-6-fluorobenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid; hydrochloride is investigated for its potential therapeutic effects in treating various diseases, particularly neurological disorders. Its mechanism of action involves interaction with specific molecular targets in the body, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting biochemical pathways by preventing substrate conversion.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing physiological processes.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Efficacy : Studies have shown its effectiveness against multi-drug resistant strains of bacteria, demonstrating activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Comparative studies on various cancer cell lines revealed promising cytotoxic effects with lower IC₅₀ values than conventional chemotherapeutics.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its chemical properties allow it to undergo various reactions, such as:

  • Oxidation : The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
  • Reduction : The carboxylic acid group can be reduced to form the corresponding alcohol.
  • Substitution Reactions : The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Antimicrobial Study

A study evaluated the antimicrobial effects of 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid; hydrochloride against multi-drug resistant strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Anticancer Study

In a comparative study assessing the cytotoxic effects on various cancer cell lines, the compound demonstrated promising results with lower IC₅₀ values than conventional chemotherapeutics. This suggests its potential for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates to products. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of 2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride C₉H₁₀Cl₂FNO₂ 253.09 2-Cl, 6-F on phenyl High lipophilicity; steric hindrance from ortho-substituents; moderate solubility N/A
2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride C₉H₁₁Cl₂NO₂ 236.10 2-Cl on phenyl Lower lipophilicity (no F); simpler synthesis
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride C₁₁H₁₂ClFN₂O₂ 266.68 5-F on indole ring Enhanced π-π stacking potential; higher molecular weight
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride C₉H₈ClF₃NO₂ 254.62 3,4,5-F on phenyl Extreme lipophilicity; potential metabolic stability challenges
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride C₁₀H₁₄ClNO₃ 247.68 4-OCH₃ on phenyl Improved solubility via H-bonding; electron-donating effects

Key Comparative Insights :

Trifluorophenyl analogs (3,4,5-F) exhibit higher lipophilicity but may face metabolic instability due to fluorine’s electronegativity .

Structural Diversity :

  • Indole-containing derivatives (e.g., ) introduce heterocyclic moieties, enabling interactions with aromatic receptors (e.g., serotonin receptors) via π-π stacking .
  • Methoxy groups () enhance solubility but reduce acidity, altering ionization behavior at physiological pH .

Synthetic Complexity :

  • The ortho-substituted Cl and F in the target compound likely require regioselective halogenation, posing synthetic challenges compared to para-substituted analogs.

Biological Implications :

  • Fluorine’s electronegativity in the 6-position may stabilize charge interactions in enzyme-binding pockets, while chlorine’s bulkiness influences steric complementarity.

Biological Activity

2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid; hydrochloride (CAS Number: 128833-99-8) is a synthetic amino acid derivative with significant potential in various biological applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀ClFNO₂
  • Molecular Weight : 254.08 g/mol
  • IUPAC Name : 2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid; hydrochloride

The compound features an amino group, a carboxylic acid group, and a phenyl ring substituted with chlorine and fluorine atoms, contributing to its unique biological properties .

The biological activity of 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid; hydrochloride primarily involves its interaction with specific molecular targets in the body. The compound is known to:

  • Inhibit Enzymes : It may act as an inhibitor for certain enzymes, affecting biochemical pathways by preventing substrate conversion.
  • Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing various physiological processes .

1. Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to standard antibiotics. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhiComparable inhibition to ceftriaxone
K. pneumoniaeComparable inhibition to ceftriaxone

The inhibition zones produced by the compound were significant, indicating its potential as an antibacterial agent .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)12.41
HCT-116 (Colon Cancer)9.71
PC3 (Prostate Cancer)7.36

These findings suggest that the compound may target critical pathways involved in cancer progression, such as angiogenesis and cell signaling .

3. Neurological Applications

Given its structural characteristics, there is ongoing research into the use of this compound for treating neurological disorders. Its ability to modulate receptor activity may provide therapeutic benefits in conditions like epilepsy and neuropathic pain.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid; hydrochloride:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial effects against multi-drug resistant strains.
    • Results indicated significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Study :
    • A comparative study assessed the cytotoxic effects on various cancer cell lines.
    • The compound showed promising results with lower IC₅₀ values than conventional chemotherapeutics, suggesting potential for further development.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as coupling halogenated aromatic precursors (e.g., 2-chloro-6-fluorophenyl derivatives) with amino acid backbones under inert conditions. Key steps include:
  • Nucleophilic substitution or Pd-catalyzed cross-coupling to introduce the chloro-fluoro-phenyl group.
  • Hydrolysis of intermediate esters to yield the carboxylic acid moiety.
  • Salt formation with HCl to stabilize the amino group.
    Purification is achieved via crystallization (using ethanol/water mixtures) or reverse-phase HPLC to remove unreacted intermediates and byproducts. Reaction progress is monitored by TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the structure, including substitution patterns on the aromatic ring and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC with UV/Vis detection : For purity assessment (≥95% purity is standard for research-grade material).
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹).
    Discrepancies in data (e.g., unexpected peaks in NMR) should be resolved by repeating synthesis under controlled conditions or using alternative solvents .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced biological activity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and predict reactivity.
  • Molecular Dynamics Simulations : Study interactions with biological targets (e.g., enzyme active sites) to optimize substituent effects.
  • Reaction Path Search Tools : Platforms like ICReDD integrate computational predictions with experimental validation to prioritize synthetic routes .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values in multiple assays (e.g., cell-free vs. cell-based systems) to identify off-target effects.
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., halogens, methyl groups) to isolate critical structural features .

Q. What strategies resolve chiral impurities in the synthesis of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose- or amylose-based columns to separate enantiomers.
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer.
  • Asymmetric Synthesis : Optimize reaction conditions (e.g., chiral catalysts like BINAP-Pd complexes) to favor the desired stereoisomer.
    Purity is confirmed via polarimetry or chiral HPLC .

Q. How can researchers mitigate conflicting data in spectroscopic characterization (e.g., anomalous NMR shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Assess if dynamic effects (e.g., rotamers) cause signal splitting.
  • pH Titration Studies : Carboxylic acid protonation states can alter chemical shifts; adjust solvent pH to stabilize specific tautomers.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.